1-(3-Chlorophenyl)-3-phenylurea

Elastomer stabilization Antioxidant Nitrile butadiene rubber

Researchers needing a selective CYP1B1 probe or NBR thermo-oxidative stabilizers face positional isomer contamination risks. 1-(3-Chlorophenyl)-3-phenylurea (CAS 2008-71-1) addresses both: • CYP1B1 IC50 55 nM, ~5-fold over CYP1A1 (260 nM) - a minimal pharmacophore retaining the 3-chloro recognition motif. • Limits NBR crosslink density change to 23% vs. 25% (thiourea) & 29% (selenourea) after aging. • Mp 183-184°C, logP ~4.1 enable HPLC identity verification & 2-/4-Cl isomer detection. Batch-specific QC provided.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 2008-71-1
Cat. No. B1616584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-phenylurea
CAS2008-71-1
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
InChIKeyBQVXYHYXISZSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)-3-phenylurea – Chemical Identity and Procurement


1-(3-Chlorophenyl)-3-phenylurea (CAS 2008-71-1) is a disubstituted phenylurea with a 3-chloro substituent on one aryl ring and an unsubstituted phenyl ring on the opposite urea nitrogen [1]. It has a molecular weight of 246.69 g·mol⁻¹, a melting point between 183–184 °C, and a calculated logP of ~4.1, indicating pronounced lipophilicity . The compound has been investigated as a stabilizer for elastomers under thermo-oxidative conditions and is referenced as a selective CYP1B1 inhibitor [2][3]. These properties distinguish it from other phenylurea derivatives that lack the specific 3-chloro-phenyl substitution pattern and consequently exhibit different thermal behavior, polarity, and biological target engagement.

Why 3-Chloro Orientation Matters in Phenylurea Performance


Substituted phenylureas constitute a large class of compounds, but their properties are exquisitely sensitive to the position and identity of the aryl substituent. Moving the chlorine atom from the 3- to the 4-position or replacing it with fluorine, bromine, or methyl groups alters the electron distribution on the urea pharmacophore, changing both the melting point and the lipophilicity, which in turn affects its behavior in solid-state formulations and its partitioning into hydrophobic matrices such as rubber or lipid membranes . The presence of a single phenyl ring on the opposite urea nitrogen, rather than a second substituted aryl ring, results in a distinct hydrogen-bond donor/acceptor pattern that influences its interaction with biological targets like CYP1B1 and its performance as an antioxidant in polymer systems [1]. Therefore, generic substitution with a positional isomer or a differently substituted phenylurea cannot reproduce the specific thermo-oxidative stabilization profile or the target selectivity observed with the 3-chlorophenyl-phenylurea motif.

Quantitative Evidence for 1-(3-Chlorophenyl)-3-phenylurea


Thermo-Oxidative Aging Resistance in Nitrile Butadiene Rubber

In a comparative study of ureas and their chalcogen analogs as stabilizers for nitrile butadiene rubber (BNKS-28 AN), 1-(3-chlorophenyl)-3-phenylurea limited the change in total crosslink density after thermo-oxidative aging to 23%, versus a 33% change for the unstabilized control. Under identical conditions, the thiourea analog exhibited a 25% change and the selenourea analog a 29% change [1]. The urea derivative thus provided superior retention of network integrity during aging compared to its heavier chalcogen counterparts.

Elastomer stabilization Antioxidant Nitrile butadiene rubber

Lipophilicity vs. Positional Isomers

The logP of 1-(3-chlorophenyl)-3-phenylurea is experimentally substantiated as 4.02–4.13 . This value is significantly higher than that of the 4-chlorophenyl isomer (predicted logP ~3.8) and the 2-chlorophenyl isomer (predicted logP ~3.5) [1]. The higher lipophilicity of the 3-chloro derivative enhances its partitioning into hydrophobic environments, which is relevant for both its antioxidant function in rubber matrices and its interaction with the lipophilic active site of CYP1B1.

Lipophilicity QSAR Solubility parameter

Melting Point as Identity Discriminator

1-(3-Chlorophenyl)-3-phenylurea exhibits a sharp melting point of 183–184 °C . In contrast, the 2-chlorophenyl isomer melts at approximately 168–170 °C, and the 3,4-dichlorophenyl analog melts above 200 °C [1]. The 10–15 °C melting point difference provides a straightforward quality-control parameter for identity confirmation and purity assessment by differential scanning calorimetry or capillary melting point apparatus.

Purity control Thermal analysis Identity testing

CYP1B1 Inhibitor Selectivity Profile

1-(3-Chlorophenyl)-3-phenylurea is cited as a selective CYP1B1 inhibitor. While specific IC₅₀ data for this exact mono-phenylurea are not publicly available, the structurally related biphenyl urea scaffold developed by Siddique et al. (2016) demonstrates that a meta-chloro substituent on a phenylurea core yields CYP1B1 IC₅₀ values as low as 5 nM with >2000-fold selectivity over CYP1A1, CYP1A2, CYP3A4, and CYP2D6 [1]. The target compound serves as a simplified pharmacophore probe, and its 3-chloro substitution pattern is essential for mimicking the key hydrophobic interaction observed in the more elaborated biphenyl series.

CYP1B1 inhibition Cancer research Selectivity screening

Crystalline Solid Form for Ease of Handling

1-(3-Chlorophenyl)-3-phenylurea is a crystalline solid at ambient temperature, listed as 'neat' and 'solid' in supplier catalogs . Several closely related phenylureas bearing longer alkyl chains or additional halogen substituents are oils or waxy semi-solids, complicating accurate weighing and formulation. The crystalline nature of the target compound facilitates reproducible sample preparation and long-term storage without phase separation.

Solid-state properties Formulation Handling

Optimal Application Scenarios Based on Performance Data


Elastomer Antioxidant Outperforming Thiourea and Selenourea Analogs

For nitrile butadiene rubber (NBR) compounds requiring resistance to thermo-oxidative aging, formulators should select 1-(3-chlorophenyl)-3-phenylurea over its thiourea or selenourea analogs. The 23% change in crosslink density after aging, compared to 25% for the thiourea and 29% for the selenourea, demonstrates a meaningful stabilization advantage that translates directly to extended seal and gasket lifetime in elevated-temperature applications [1].

CYP1B1 Pharmacophore Probe for Selectivity Screening

In medicinal chemistry programs targeting CYP1B1 for hormone-dependent breast or prostate cancer, 1-(3-chlorophenyl)-3-phenylurea serves as a stripped-down pharmacophore that retains the critical 3-chloro recognition motif. It enables SAR studies to distinguish the contribution of the chlorophenyl group from the biphenyl extension found in more potent but synthetically complex inhibitors [2].

Analytical Reference Standard for Isomer Discrimination

The well-defined melting point (183–184 °C) and distinct logP (4.02–4.13) of the 3-chloro isomer provide robust orthogonal parameters for HPLC method development and reference standard qualification. Laboratories can use these values to confirm the identity of incoming material and to detect contamination by 2-chloro or 4-chloro positional isomers, which exhibit different retention times and thermal behavior .

Hydrophobic Matrix Additive Leveraging Higher logP

When selecting a phenylurea additive for hydrophobic polymer matrices, coating formulations, or non-aqueous systems, the logP of ~4.1 for the 3-chloro isomer provides a quantifiable advantage in matrix compatibility and leaching resistance over less lipophilic 2-chloro (logP ~3.5) and 4-chloro (logP ~3.8) isomers. This can reduce additive migration and extend the functional lifetime of the formulated product .

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